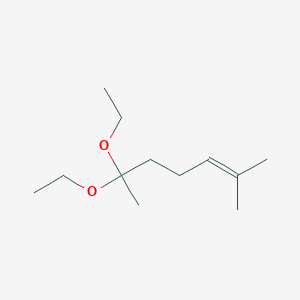
6,6-Diethoxy-2-methylhept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Diethoxy-2-methylhept-2-ene is an organic compound with the molecular formula C11H22O2. It is a derivative of heptene, characterized by the presence of two ethoxy groups and a methyl group attached to the heptene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethoxy-2-methylhept-2-ene can be achieved through several methods. One common approach involves the alkylation of 2-methylhept-2-ene with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the heptene derivative reacts with ethyl alcohol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Diethoxy-2-methylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used to replace the ethoxy groups.
Major Products Formed
Oxidation: Formation of 6,6-diethoxy-2-methylheptan-2-one.
Reduction: Formation of 6,6-diethoxy-2-methylheptane.
Substitution: Formation of various substituted heptenes depending on the nucleophile used.
Scientific Research Applications
6,6-Diethoxy-2-methylhept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Diethoxy-2-methylhept-2-ene involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the heptene backbone can undergo addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethoxy-2-methylhept-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
2-Methyl-2-heptene: Lacks the ethoxy groups, making it less reactive in certain reactions.
6-Methyl-5-hepten-2-one: Contains a ketone functional group, leading to different reactivity and applications.
Uniqueness
6,6-Diethoxy-2-methylhept-2-ene is unique due to the presence of two ethoxy groups, which enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.
Properties
CAS No. |
58567-37-6 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
6,6-diethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C12H24O2/c1-6-13-12(5,14-7-2)10-8-9-11(3)4/h9H,6-8,10H2,1-5H3 |
InChI Key |
UDLWNWVLCMWXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CCC=C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


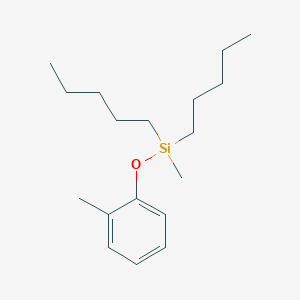
![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
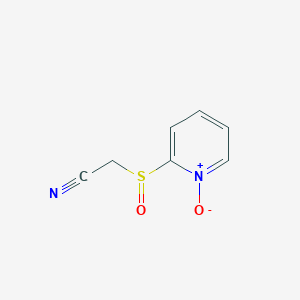
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)
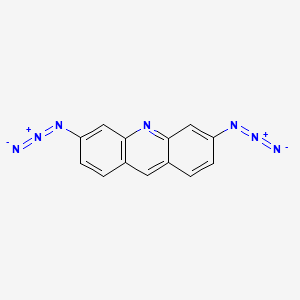
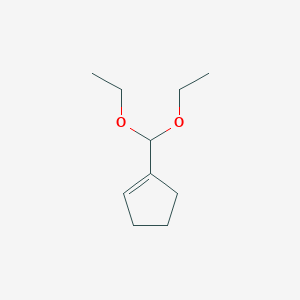



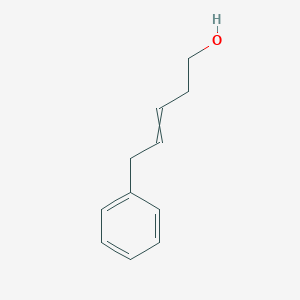
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
